molecular formula C15H13N3O3 B4419728 N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE

N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE

Cat. No.: B4419728
M. Wt: 283.28 g/mol
InChI Key: ZLPIRVHDLKFHJG-UHFFFAOYSA-N
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Description

N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of oxazole and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Indole Derivative Preparation: The indole moiety can be prepared through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole and indole derivatives.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE: can be compared with other oxazole and indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of oxazole and indole rings, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-7-13(17-21-9)16-15(20)14(19)11-8-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPIRVHDLKFHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE
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N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE
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N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE
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N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE
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N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE

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